molecular formula C18H17F3N2O3S B2803691 3-(BENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-1-CARBOXAMIDE CAS No. 1448059-00-4

3-(BENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-1-CARBOXAMIDE

Cat. No.: B2803691
CAS No.: 1448059-00-4
M. Wt: 398.4
InChI Key: GAKZWFWTSPVTAQ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a hybrid structure combining a benzenesulfonyl group, a pyrrolidine ring, and a 3-(trifluoromethyl)phenyl carboxamide moiety. This specific architecture is designed to leverage the known bioactive properties of its components; benzenesulfonamide derivatives are extensively explored for their ability to modulate various biological targets and improve pharmacokinetic properties , while the trifluoromethyl group is a common motif in agrochemicals and pharmaceuticals that often enhances metabolic stability and membrane permeability . Compounds with sulfonamide-pyrrolidine-carboxamide scaffolds have demonstrated promising biological activities in scientific studies, including potent antiplasmodial effects against Plasmodium falciparum . Furthermore, similar structural frameworks have been investigated as agonists for targets like RORγt for immuno-oncology research and as inhibitors for enzymes such as N-myristoyltransferase (NMT) in parasitology . The integration of these pharmacophores suggests potential research applications in developing novel therapeutics for areas including infectious diseases and cancer. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c19-18(20,21)13-5-4-6-14(11-13)22-17(24)23-10-9-16(12-23)27(25,26)15-7-2-1-3-8-15/h1-8,11,16H,9-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKZWFWTSPVTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the reaction of a pyrrolidine derivative with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group. The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable trifluoromethylphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler pyrrolidine derivative.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Pyrrolidine derivatives without the sulfonyl group.

    Substitution: Various substituted trifluoromethylphenyl derivatives.

Scientific Research Applications

3-(BENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group may enhance the compound’s binding affinity and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrrolidine 3-Benzenesulfonyl, 1-Carboxamide (Trifluoromethylphenyl) ~377.36 (calculated) Sulfonamide group for enhanced binding
1-(3-(Trifluoromethyl)benzenesulfonyl)proline Proline (pyrrolidine-2-carboxylic acid) 1-Benzenesulfonyl (Trifluoromethylphenyl) 323.29 Carboxylic acid group increases solubility
4-Acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide Pyrrole 4-Acetyl, 2-Carboxamide (Trifluoromethylbenzyl) 310.27 Unsaturated ring reduces rigidity
(3S)-1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide Pyrrolidine (5-oxo) 1-Cyclohexyl, 3-Carboxamide (Phenyl) 285.36 (calculated) 5-Oxo group introduces hydrogen-bonding

Key Observations

Pyrrolidine vs. Pyrrole :

  • The target compound’s saturated pyrrolidine ring likely exhibits greater conformational flexibility than the aromatic pyrrole in ’s compound. This could influence binding kinetics to biological targets .

Sulfonamide vs. Carboxylic Acid/Carboxamide :

  • The benzenesulfonyl group in the target compound and ’s proline derivative may facilitate stronger hydrogen-bonding interactions compared to the acetyl group in ’s pyrrole derivative .

Stereochemical Considerations :

  • ’s compound highlights the importance of stereochemistry (3S configuration), suggesting that the target compound’s activity could be sensitive to pyrrolidine ring substituent positions .

Hypothetical Pharmacological Implications

  • Enzyme Inhibition: The sulfonamide group in the target compound may mimic endogenous substrates, enabling inhibition of enzymes like carbonic anhydrase or proteases, as seen in other sulfonamide-based drugs .
  • Antimicrobial Activity: ’s compound targets enoyl-acyl carrier protein reductase, a key enzyme in bacterial fatty acid synthesis. The target’s sulfonamide group could similarly disrupt microbial enzymes .
  • Metabolic Stability: The trifluoromethyl group may reduce cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs like ’s compound .

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